molecular formula C7H7N3O2 B2625291 2-cyano-N-(5-methylisoxazol-3-yl)acetamide CAS No. 90158-76-2

2-cyano-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2625291
CAS No.: 90158-76-2
M. Wt: 165.152
InChI Key: DRPLAOWLKSXYTL-UHFFFAOYSA-N
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Description

2-cyano-N-(5-methylisoxazol-3-yl)acetamide is an organic compound with the molecular formula C₇H₇N₃O₂. It is a derivative of cyanoacetamide and isoxazole, featuring a cyano group and a methyl-substituted isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of 5-methylisoxazole-3-amine with cyanoacetic acid or its derivatives. One common method is the direct treatment of 5-methylisoxazole-3-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis are explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cyclocondensation: Formation of pyrrole derivatives.

    Substitution: Formation of substituted cyanoacetamides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-cyano-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N1, N2-bis(5-methylisoxazol-3-yl)oxalamide
  • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

2-cyano-N-(5-methylisoxazol-3-yl)acetamide is unique due to the presence of both a cyano group and a methyl-substituted isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-cyano-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPLAOWLKSXYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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